molecular formula C7H9ClN2 B1319139 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride CAS No. 651558-58-6

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

Cat. No.: B1319139
CAS No.: 651558-58-6
M. Wt: 156.61 g/mol
InChI Key: PDMGKSJRAQJZDN-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic System

The structural architecture of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride represents a sophisticated example of bicyclic heterocyclic chemistry, featuring a distinctive fusion between pyrrole and pyridine ring systems. The base structure, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, possesses the molecular formula C₇H₈N₂ with a molecular weight of 120.15 grams per mole, while the hydrochloride salt form exhibits the formula C₇H₉ClN₂ and a molecular weight of 156.61 grams per mole. This compound belongs to the broader family of pyrrolopyridines, which constitute one of six possible structural isomers arising from the fusion of pyrrole and pyridine moieties.

The heterocyclic system demonstrates remarkable electronic characteristics that distinguish it from simpler aromatic compounds. Unlike benzene-based systems, pyrrolopyridines are classified as π-deficient heterocycles, exhibiting properties that reflect the combined influence of both pyrrole and pyridine components. The pyrrole portion contributes electron-rich characteristics through its five-membered nitrogen-containing ring, while the pyridine segment introduces electron-deficient properties due to the electronegative nitrogen atom within the six-membered ring structure. This electronic dichotomy creates a unique molecular environment that enables diverse chemical reactivity patterns and biological interactions.

The specific [3,4-c] fusion pattern designates the particular connectivity between the pyrrole and pyridine rings, where the pyrrole ring is attached to the 3 and 4 positions of the pyridine nucleus. This arrangement creates a rigid, planar structure that influences both the compound's physicochemical properties and its biological activity profile. The dihydro designation indicates the saturation of the C2-C3 bond within the pyrrole ring, reducing the overall aromaticity while maintaining the structural integrity of the fused system.

Property 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride Salt
Molecular Formula C₇H₈N₂ C₇H₉ClN₂
Molecular Weight 120.15 g/mol 156.61 g/mol
Chemical Abstracts Service Number 496-13-9 651558-58-6
PubChem Compound Identifier 1519417 18953645
Structure Type Bicyclic Heterocycle Salt Form

Historical Development in Heterocyclic Chemistry

The historical evolution of pyrrolopyridine chemistry traces its origins to the fundamental discoveries in heterocyclic aromatic systems during the nineteenth and twentieth centuries. Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, marking the beginning of systematic heterocyclic chemistry research. The name pyrrole derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the distinctive red coloration that pyrrole imparts to wood when treated with hydrochloric acid. This early discovery laid the foundation for understanding five-membered nitrogen-containing heterocycles and their unique chemical properties.

The development of fused heterocyclic systems like pyrrolopyridines emerged from the recognition that combining different heterocyclic components could yield molecules with enhanced pharmacological properties. The synthesis of pyrrolo[3,4-c]pyridine derivatives gained momentum throughout the twentieth century as researchers explored various synthetic methodologies for constructing these complex bicyclic frameworks. The advancement of synthetic organic chemistry techniques, particularly cascade heterocyclization reactions and multi-step synthetic strategies, enabled the efficient preparation of diverse pyrrolopyridine structures with varying substitution patterns.

The historical significance of pyrrolopyridine chemistry extends beyond purely synthetic considerations to encompass the recognition of these structures in biologically active natural products and pharmaceutical agents. Research investigations during the latter half of the twentieth century revealed that pyrrolopyridine scaffolds possess inherent pharmacological properties that make them valuable templates for drug discovery. The identification of naturally occurring pyrrolopyridine derivatives in various biological systems further emphasized the importance of understanding these molecular frameworks and their synthetic accessibility.

Modern synthetic approaches to pyrrolopyridine construction have evolved to include sophisticated methodologies such as the Diels-Alder reaction between N-alkyl maleimide dienophiles and triazine moieties, which enables the preparation of complex pyrrolopyridine derivatives with precise control over substitution patterns. Additionally, cascade reactions involving 2-acyl-1,1,3,3-tetracyanopropenides and aliphatic thiols have been developed to provide efficient routes to substituted pyrrolopyridine systems. These methodological advances represent significant contributions to heterocyclic chemistry and demonstrate the continued evolution of synthetic strategies for accessing complex nitrogen-containing heterocycles.

Significance in Medicinal Chemistry and Materials Science

The medicinal chemistry significance of this compound and related compounds stems from their remarkable biological activity profiles across multiple therapeutic areas. Comprehensive biological investigations have demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibit potent analgesic and sedative properties, making them valuable candidates for treating neurological disorders. The broad spectrum of pharmacological activities encompasses antidiabetic, antimycobacterial, antiviral, and antitumor properties, reflecting the versatility of the pyrrolopyridine scaffold in medicinal applications. These diverse biological effects arise from the compound's ability to interact with multiple molecular targets within biological systems, including various enzyme and receptor systems.

Recent pharmaceutical research has identified pyrrolopyridine derivatives as highly effective kinase inhibitors, particularly targeting the Janus kinase family of enzymes. Studies have shown that C-5 substituted pyrrolopyridine derivatives demonstrate exceptional potency against Janus kinase 1, with some compounds exhibiting inhibitory concentrations in the nanomolar range and displaying over 250-fold selectivity compared to Janus kinase 2. This remarkable selectivity profile makes these compounds particularly attractive for treating autoimmune diseases, where selective kinase inhibition can provide therapeutic benefits while minimizing adverse effects. The development of such selective inhibitors represents a significant advancement in precision medicine approaches to autoimmune disorder treatment.

The antiviral properties of pyrrolopyridine derivatives have been extensively studied, with particular focus on respiratory syncytial virus inhibition. Research has identified specific derivatives that function as direct and selective fusion inhibitors against respiratory syncytial virus, demonstrating excellent bioavailability and favorable pharmacokinetic profiles. These compounds have progressed to preclinical development stages, indicating their potential for therapeutic application in treating viral respiratory infections. The mechanism of action involves specific inhibition of viral fusion processes, representing a novel approach to antiviral therapy.

Biological Activity Target Potency Range Clinical Relevance
Kinase Inhibition Janus Kinase 1 2.2-2.4 nanomolar Autoimmune Disease Treatment
Antiviral Activity Respiratory Syncytial Virus Nanomolar Range Respiratory Infection Therapy
Analgesic Effect Central Nervous System Superior to Acetylsalicylic Acid Pain Management
Anti-inflammatory Matrix Metalloproteinases 3-84 nanomolar Arthritis and Cancer Metastasis

In materials science applications, pyrrolopyridine derivatives have emerged as promising building blocks for electrochromic conjugated polymers. The unique electronic properties of the pyrrolo[3,4-c]pyridine-1,2-dione electron acceptor system enable the construction of donor-acceptor type conjugated polymers with tunable optical properties. These materials exhibit remarkable electrochromic behavior, displaying color changes from orange, red, and magenta in neutral states to blue, green, and yellow upon voltage application. The materials demonstrate impressive performance characteristics, including optical contrasts up to 70.5 percent, rapid switching speeds as fast as 3.2 seconds, and high coloration efficiencies reaching 590 coulombs per square centimeter.

The matrix metalloproteinase inhibition capabilities of pyrrolopyridine derivatives represent another significant therapeutic application area. Research has identified compounds with potent inhibitory activity against matrix metalloproteinases 2, 9, and 13, with inhibitory concentrations ranging from 3 to 84 nanomolar. These enzymes play crucial roles in extracellular matrix degradation and regeneration, and their overexpression contributes to various pathological conditions including metastatic cancer and arthritis. The development of selective matrix metalloproteinase inhibitors based on the pyrrolopyridine scaffold offers potential therapeutic interventions for these serious medical conditions.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGKSJRAQJZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596816
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651558-58-6
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be achieved through various methods. One common approach involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines. This method can be enhanced by the use of microwave irradiation to improve yields and reaction times . Another method involves the cyclization of intermediates such as 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide, followed by dephosphorylation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

The synthesis of this compound typically involves a multi-step process that includes lactamization, reduction, and salification. A common method utilizes furo[3,4-c]pyridine-1,3-diketone as the starting material. The synthetic route can be summarized as follows:

  • Lactamization : The furo[3,4-c]pyridine-1,3-diketone undergoes a lactamization reaction to form an intermediate compound.
  • Reduction : This intermediate is then reduced using agents such as Lithium Aluminium Hydride to yield the desired dihydropyrrole structure.
  • Salification : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

This synthetic pathway highlights the compound's accessibility for further chemical modifications and applications in medicinal chemistry .

Antimicrobial Activity

Research indicates that compounds containing the pyrrolopyridine ring system exhibit broad-spectrum antimicrobial activity. The structural characteristics of this compound contribute to its effectiveness against various pathogens. The compound has been investigated for its potential to overcome multidrug resistance in bacteria, making it a candidate for new antimicrobial agents .

Anticancer Properties

A notable application of this compound is in cancer therapy. Studies have shown that derivatives of this compound act as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in tumor metabolism. For instance, one optimized derivative demonstrated an IC50 value of 11 nM against NAMPT and effectively inhibited proliferation in prostate cancer cell lines (PC-3) with an IC50 of 36 nM . This positions the compound as a valuable lead in developing anticancer therapies.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Research indicates that certain derivatives exhibit moderate cytotoxicity against cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects . Furthermore, modifications to the structure have led to compounds that demonstrate significant analgesic effects superior to traditional pain relievers like acetylsalicylic acid .

Case Study 1: NAMPT Inhibition

In a study focusing on NAMPT inhibitors derived from this compound, researchers identified compounds that not only inhibited NAMPT effectively but also displayed favorable pharmacokinetic properties in mouse models. These compounds were further tested in xenograft models to assess their efficacy in vivo .

Case Study 2: Antimicrobial Resistance

Another research effort explored the antimicrobial potential of this compound against resistant strains of bacteria. The findings suggested that specific derivatives could restore sensitivity in previously resistant strains, indicating a promising avenue for addressing the growing issue of antibiotic resistance .

Comparison with Similar Compounds

Substituent Effects

  • Piperazinyl Derivatives :
    describes analogs with 4-phenylmethyl/ethyl-piperazinyl substituents (e.g., compounds 2–4). These modifications enhance lipophilicity and binding affinity to central nervous system (CNS) targets compared to the unsubstituted parent compound. For instance, 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibits improved thermal stability (decomposition temperature >250°C) due to steric hindrance from the piperazinyl group .

  • Nitroxide Derivatives :
    The 1,1,3,3-tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-2-yloxyl derivative (synthesized via a Grignard approach) shows enhanced stability as a radical probe, with a synthesis yield of ~15% over five steps . Its 5-oxide variant further improves solubility in polar solvents.

Bioactivity

  • HIV-1 Integrase Inhibitors: Tricyclic derivatives, such as methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate, exhibit IC50 values of 6–22 µM against HIV-1 integrase. Notably, this compound retains potency against raltegravir-resistant mutants (e.g., G140S/Q148H) with 10–200-fold lower susceptibility to resistance compared to raltegravir .
  • HPK1 Inhibitors: Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one demonstrate nanomolar inhibition of HPK1, a kinase implicated in T-cell signaling and cancer progression. These compounds outperform benzothiazole-based analogs in selectivity profiles .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Application
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride 1.2 12.5 (H2O) 215–217 Pharmaceutical intermediate
1,1,3,3-Tetramethyl nitroxide derivative 2.8 3.1 (DMSO) 189–191 EPR spin labeling
Methyl propanoate HIV-1 inhibitor 3.5 0.8 (MeOH) 168–170 Antiviral therapy

Commercial Availability

  • This compound : Available from Combi-Blocks Inc. (95% purity, $193.1/g) .
  • 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride : Sold at 97% purity (CAS 2055840-67-8) .
  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride : Priced at $200–250/g (American Elements) .

Key Research Findings

Thermal Stability : Piperazinyl-substituted analogs exhibit superior thermal stability (>250°C) compared to the parent compound (215–217°C) .

Resistance Profiles : Pyrrolo[3,4-c]pyridine-based HIV-1 inhibitors show reduced susceptibility to common resistance mutations .

Spin Label Efficacy : Tetramethyl-substituted nitroxides demonstrate prolonged radical half-lives (>6 months at −20°C) .

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a compound belonging to the pyrrolo[3,4-c]pyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrrole moiety with a pyridine nucleus. This unique structure contributes to its biological activity and interaction with various biological targets. The hydrochloride form enhances its solubility and bioavailability.

1. Antidiabetic Activity

Research has demonstrated that derivatives of pyrrolo[3,4-c]pyridine can significantly enhance insulin sensitivity. For instance, compounds within this class have been shown to stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels. In vitro studies indicated that specific derivatives increased insulin sensitivity by 7.4% to 37.4% at concentrations ranging from 0.3 to 100 µM .

2. Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have been extensively studied. These compounds exhibit significant activity against various bacterial strains and fungi. Notably, they have been evaluated for their cytotoxic effects on VERO cells, showing no toxicity while maintaining efficacy against pathogens .

3. Antitumor Activity

Pyrrolo[3,4-c]pyridine derivatives have demonstrated promising anticancer properties. For example, a synthesized derivative exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards noncancerous cardiac cells . The mechanism of action often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

4. Neurological Applications

Some studies suggest that pyrrolo[3,4-c]pyridine derivatives may be beneficial in treating neurological disorders due to their analgesic and sedative properties. These compounds interact with neurotransmitter systems and may modulate pain perception and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: Many derivatives act as inhibitors of enzymes involved in metabolic pathways or signaling cascades relevant to disease states.
  • Receptor Modulation: Some compounds modulate receptors associated with pain and inflammation.
  • Apoptosis Induction: Certain derivatives promote apoptosis in cancer cells by inhibiting caspases involved in the apoptotic pathway .

Case Study 1: Antidiabetic Effects

A study evaluated the effects of a specific pyrrolo[3,4-c]pyridine derivative on glucose metabolism in mouse adipocytes. The results indicated a significant increase in glucose incorporation into lipids at varying concentrations, highlighting its potential as an antidiabetic agent .

Case Study 2: Antitumor Efficacy

In vitro testing of a newly synthesized derivative against ovarian cancer cells revealed moderate cytotoxicity while sparing healthy cells. This selectivity suggests potential for development as an anticancer therapeutic with reduced side effects .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntidiabeticStimulates glucose uptake
AntimicrobialInhibits growth of bacteria and fungi
AntitumorInduces apoptosis in cancer cells
Neurological EffectsModulates neurotransmitter systems

Q & A

Q. Why do computational predictions of logP or pKa sometimes conflict with experimental values?

  • Methodology :
  • Solvent Effects : Use COSMO-RS simulations to account for solvent polarity’s impact on ionization states .
  • Experimental Calibration : Measure logP via shake-flask (octanol/water) and compare with software-predicted values (e.g., ChemAxon) to refine algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.